molecular formula C15H19N3O3 B2762838 6-(2-Methylimidazo[1,2-a]pyridine-3-carboxamido)hexanoic acid CAS No. 1181286-99-6

6-(2-Methylimidazo[1,2-a]pyridine-3-carboxamido)hexanoic acid

Cat. No.: B2762838
CAS No.: 1181286-99-6
M. Wt: 289.335
InChI Key: FSWAHQLLMKUTKB-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

6-(2-Methylimidazo[1,2-a]pyridine-3-carboxamido)hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(2-Methylimidazo[1,2-a]pyridine-3-carboxamido)hexanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-Methylimidazo[1,2-a]pyridine-3-carboxamido)hexanoic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
  • 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
  • 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline
  • 6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine

Uniqueness

6-(2-Methylimidazo[1,2-a]pyridine-3-carboxamido)hexanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hexanoic acid moiety provides additional functional versatility compared to other imidazopyridine derivatives.

Properties

IUPAC Name

6-[(2-methylimidazo[1,2-a]pyridine-3-carbonyl)amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-11-14(18-10-6-4-7-12(18)17-11)15(21)16-9-5-2-3-8-13(19)20/h4,6-7,10H,2-3,5,8-9H2,1H3,(H,16,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWAHQLLMKUTKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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